molecular formula C14H15BrN2O2 B13912541 Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Tert-buty 5-bromo-1-cyanoisoindoline-2-carboxylate

Katalognummer: B13912541
Molekulargewicht: 323.18 g/mol
InChI-Schlüssel: VCQHZYFTOIPRNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with brominating agents under controlled conditions. One common method involves the use of tert-butyl bromoacetate and isoindoline-2-carboxylate in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., DMF, dichloromethane), bases (e.g., K2CO3).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Substituted isoindoline derivatives.

    Reduction: Aminoisoindoline derivatives.

    Oxidation: Isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of dipeptidyl peptidase 8/9 (DPP8/9), it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as modulation of immune responses and regulation of cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 5-bromo-1-cyanoisoindoline-2-carboxylate is unique due to the presence of both bromine and cyano functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and the development of compounds with specific properties and applications .

Eigenschaften

Molekularformel

C14H15BrN2O2

Molekulargewicht

323.18 g/mol

IUPAC-Name

tert-butyl 5-bromo-1-cyano-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-8-9-6-10(15)4-5-11(9)12(17)7-16/h4-6,12H,8H2,1-3H3

InChI-Schlüssel

VCQHZYFTOIPRNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C#N)C=CC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.